1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

Vue d'ensemble

Description

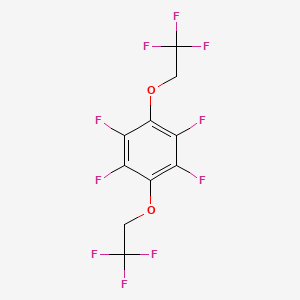

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is a chemical compound with the molecular formula C10H4F10O2 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene involves two synthesis methods . The reaction conditions involve the use of cesium fluoride in 1,2-dimethoxyethane at 90 degrees Celsius for 12 hours . More detailed synthesis methods can be found in the referenced literature .Molecular Structure Analysis

The molecular structure of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is characterized by the presence of two trifluoroethoxy groups attached to a tetrafluorobenzene ring . The molecular weight of the compound is 346.12 .Physical And Chemical Properties Analysis

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene has a density of 1.3±0.1 g/cm3, a boiling point of 216.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has a molar refractivity of 49.8±0.3 cm3, and its surface tension is 23.5±3.0 dyne/cm .Applications De Recherche Scientifique

Halogenation and Thermal Stability

Research has shown that fluorinated benzene derivatives, similar to 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, undergo controlled halogenation to produce chloro and bromo derivatives without hydrolysis, demonstrating good thermal stability at elevated temperatures. These findings are significant for the development of materials with specific chemical and physical properties (Herkes, 1977).

Synthesis and Optical Properties

The synthesis and study of fluorinated rigid rods, including derivatives of tetrafluorobenzene, have revealed their unique optical properties and phase behaviors. These compounds exhibit ordered phases under specific temperature ranges, which is crucial for the development of advanced materials and optical devices (Fasina et al., 2004).

Metal-Organic Frameworks (MOFs)

Fluorinated bis(triazole) ligands, including tetrafluorobenzene derivatives, have been used to construct novel metal-organic frameworks (MOFs) with diverse coordination frameworks and supramolecular architectures. These MOFs exhibit a range of bactericidal activities and highlight the versatility of fluorinated compounds in designing functional materials (Zhang et al., 2014).

Redox Properties

The study of 1,4-bis(dimesitylphosphino)-tetrafluorobenzene and its derivatives provides insights into their redox properties, showcasing the potential of fluorinated benzene derivatives in electronic and photonic applications. These compounds have been explored for their electrochemical characteristics, offering possibilities for new types of electronic materials (Sasaki et al., 1999).

Fluorocarbon Coordination Chemistry

The development of fluorocarbon-based cryptands and their metal ion complexes demonstrates the unique coordination chemistry of fluorinated compounds. Such studies reveal significant shifts in NMR resonances and coupling constants upon complexation, contributing to our understanding of fluorine's role in molecular interactions (Plenio et al., 1997).

Safety and Hazards

The safety data sheet for 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene indicates that it may be harmful if swallowed, cause serious eye irritation, skin irritation, and may cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propriétés

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F10O2/c11-3-5(13)8(22-2-10(18,19)20)6(14)4(12)7(3)21-1-9(15,16)17/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCSGSHEUXXWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382095 | |

| Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene | |

CAS RN |

6715-31-7 | |

| Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-4-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B1607564.png)

![1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B1607568.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B1607575.png)